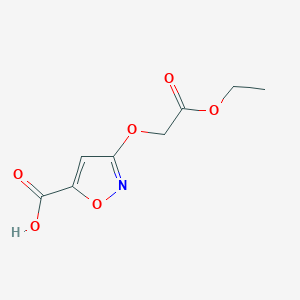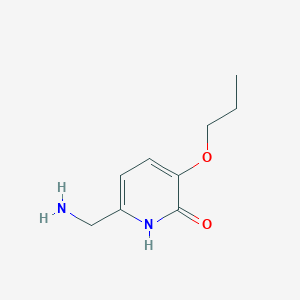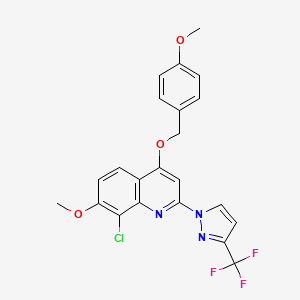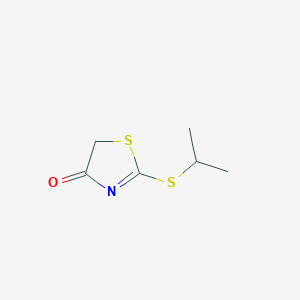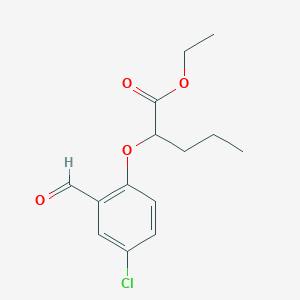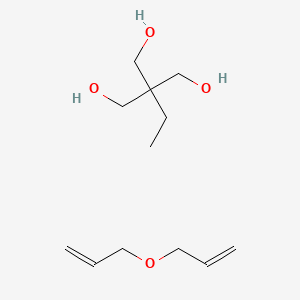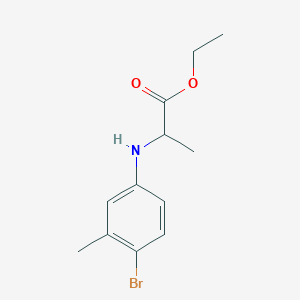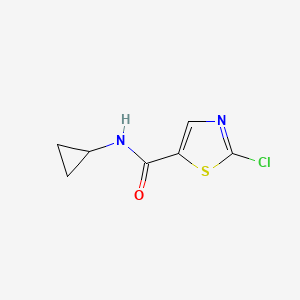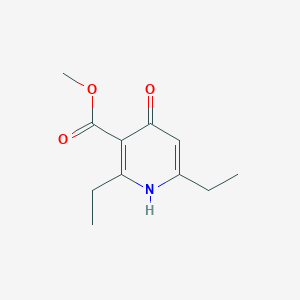
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by its diethyl substitutions at the 2 and 6 positions, a methyl ester group at the 3 position, and a keto group at the 4 position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester typically involves the condensation of ethyl acetoacetate with diethylamine in the presence of a base, followed by cyclization and esterification. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The reaction proceeds through the formation of an intermediate enamine, which undergoes cyclization to form the dihydropyridine ring. Subsequent esterification yields the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding pyridine derivative
Reduction: Formation of dihydropyridine derivatives
Substitution: Nucleophilic substitution at the ester group
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Pyridine derivatives with enhanced aromaticity
Reduction: Dihydropyridine derivatives with potential pharmacological activity
Substitution: Ester-substituted pyridine derivatives with varied functional groups
Wissenschaftliche Forschungsanwendungen
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Studied for its potential biological activity and interactions with biomolecules
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Wirkmechanismus
The mechanism of action of 2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the keto and ester groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,6-dimethyl-1,4-dihydro-4-oxopyridine-3-carboxylate
- Ethyl 2,6-diethyl-1,4-dihydro-4-oxopyridine-3-carboxylate
- Methyl 2,6-diethyl-1,4-dihydro-4-oxopyridine-5-carboxylate
Uniqueness
2,6-diethyl-4-hydroxy-3-Pyridinecarboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The diethyl groups at the 2 and 6 positions enhance its lipophilicity, while the ester group at the 3 position provides a site for further functionalization. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
methyl 2,6-diethyl-4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-4-7-6-9(13)10(11(14)15-3)8(5-2)12-7/h6H,4-5H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
VUTBREMMKDUOKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=O)C(=C(N1)CC)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

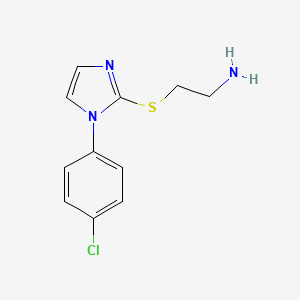
![1-[3-Amino-3-(4-methylphenyl)propyl]piperidine](/img/structure/B8434314.png)
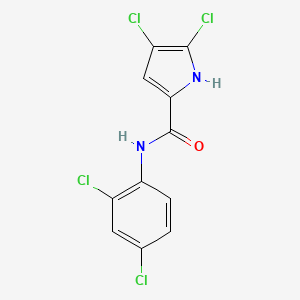
![3-Fluoro-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzenamine](/img/structure/B8434322.png)
